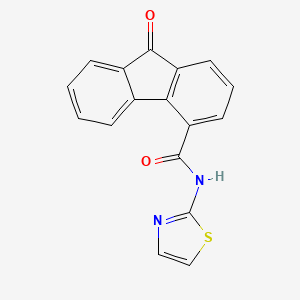

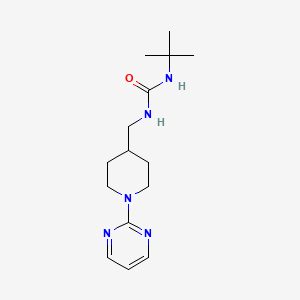

9-oxo-N-(thiazol-2-yl)-9H-fluorene-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-oxo-N-(thiazol-2-yl)-9H-fluorene-4-carboxamide, also known as OTF-51, is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications.

Scientific Research Applications

Kinase Inhibition

The thiazole ring in this compound plays a crucial role in modulating the activity of kinases. Researchers have evaluated its inhibitory potency against several kinases involved in Alzheimer’s disease (AD), including CDK5, GSK-3, CLK1, CK1, and DYRK1A . These kinases are potential therapeutic targets for AD, and the compound’s ability to inhibit them makes it promising for drug development.

Heterocyclic Chemistry

The synthesis of thiazole-containing compounds has been a topic of interest due to their useful biological properties. Researchers have explored the reactivity of 4,5-dichloro-1,2,3-dithiazolium chloride (Appel’s salt) for creating sulfur-nitrogen heteroarenes with a thiazole ring, often substituted by a carbonitrile group at C-2 . Understanding the synthetic pathways and reactivity of such compounds contributes to the field of heterocyclic chemistry.

Multi-Target Drug Design

Given its kinase inhibition properties, this compound could serve as a scaffold for designing multi-target inhibitors. By simultaneously targeting multiple kinases involved in AD, researchers aim to enhance therapeutic efficacy while minimizing side effects. The 17 series derivatives of this compound have shown particular promise in this regard .

Microwave-Assisted Synthesis

Microwave-assisted technology has facilitated the efficient multistep synthesis of key intermediates, including the 6-amino-3-cyclopropylquinazolin-4(3H)-one. This approach accelerates reactions and improves yields, making it valuable for large-scale production .

Drug Delivery Systems

The unique structure of 9-oxo-N-(thiazol-2-yl)-9H-fluorene-4-carboxamide may allow its incorporation into drug delivery systems. Researchers can investigate its solubility, stability, and bioavailability to optimize its use in therapeutic formulations.

properties

IUPAC Name |

9-oxo-N-(1,3-thiazol-2-yl)fluorene-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O2S/c20-15-11-5-2-1-4-10(11)14-12(15)6-3-7-13(14)16(21)19-17-18-8-9-22-17/h1-9H,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWVORHNTPFOFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3C(=O)NC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-oxo-N-(thiazol-2-yl)-9H-fluorene-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,7,7-Trifluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B2491326.png)

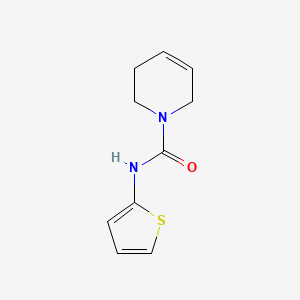

![ethyl 2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2491327.png)

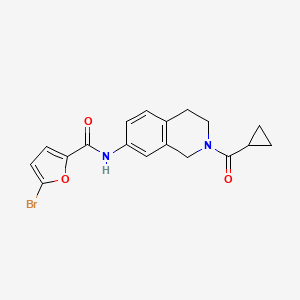

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride](/img/structure/B2491328.png)

![Benzyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B2491334.png)

![5-methoxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491337.png)

![4-butoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2491340.png)

![3-{[(Tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid](/img/structure/B2491342.png)

![2-[4-[2-(Ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2491344.png)